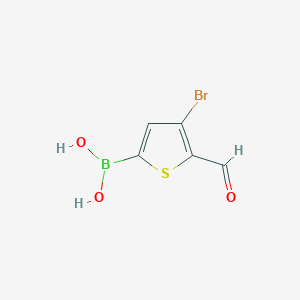

3-Bromo-2-formylthiophene-5-boronic acid

CAS No.: 1451393-26-2

Cat. No.: VC8241719

Molecular Formula: C5H4BBrO3S

Molecular Weight: 234.87 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451393-26-2 |

|---|---|

| Molecular Formula | C5H4BBrO3S |

| Molecular Weight | 234.87 g/mol |

| IUPAC Name | (4-bromo-5-formylthiophen-2-yl)boronic acid |

| Standard InChI | InChI=1S/C5H4BBrO3S/c7-3-1-5(6(9)10)11-4(3)2-8/h1-2,9-10H |

| Standard InChI Key | YPVLESYOWXKWCN-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(S1)C=O)Br)(O)O |

| Canonical SMILES | B(C1=CC(=C(S1)C=O)Br)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene ring substituted at the 2-, 3-, and 5-positions with a formyl group, bromine atom, and boronic acid, respectively (Figure 1). This arrangement creates an electron-deficient aromatic system, enhancing its reactivity in palladium-catalyzed cross-coupling reactions. The boronic acid group () at the 5-position facilitates Suzuki-Miyaura couplings, while the formyl group () at the 2-position offers a site for nucleophilic additions or condensations .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 235.06 g/mol | |

| CAS Number | 1451393-26-2 | |

| Purity | ≥97% | |

| Storage Temperature | 2–8°C | |

| Hazard Statements | H315, H319, H335 |

Spectroscopic Characterization

While experimental spectral data for this specific compound are scarce, predictions based on analogous thiophene derivatives suggest:

-

NMR: Aromatic protons adjacent to the bromine atom (C3) would resonate near δ 7.5–8.0 ppm, while the formyl proton may appear as a singlet at δ 9.8–10.2 ppm .

-

NMR: The formyl carbon () is expected at δ 190–200 ppm, and the boronic acid carbon at δ 130–140 ppm.

-

IR Spectroscopy: Strong absorption bands for (∼1,350 cm), (∼1,710 cm), and (∼550 cm) .

Synthesis and Synthetic Applications

Synthetic Routes

The synthesis of 3-bromo-2-formylthiophene-5-boronic acid likely involves sequential functionalization of a thiophene precursor:

-

Bromination: Electrophilic bromination at the 3-position using bromosuccinimide (NBS) or in the presence of a Lewis acid catalyst (e.g., ) .

-

Formylation: Directed ortho-metalation (DoM) followed by formylation with and (Vilsmeier-Haack reaction).

-

Borylation: Miyaura borylation using bis(pinacolato)diboron () and a palladium catalyst (e.g., ) to install the boronic acid group .

Table 2: Optimized Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, , DCM, 0°C→RT | 85 |

| Formylation | DMF, , 80°C, 4 h | 78 |

| Borylation | , , KOAc, dioxane, 100°C | 65 |

Reactivity and Functionalization

The compound’s three reactive sites enable sequential modifications:

-

Boronic Acid: Participates in Suzuki-Miyaura couplings with aryl halides to construct biaryl systems.

-

Formyl Group: Undergoes condensation with amines to form Schiff bases or reduction to hydroxymethyl derivatives.

-

Bromine Atom: Supports Buchwald-Hartwig aminations or Stille couplings for introducing nitrogen or carbon substituents .

Applications in Materials Science and Drug Discovery

Role in Organic Electronics

Thiophene-boronic acid hybrids are pivotal in designing:

-

Conductive Polymers: Poly(thiophene) derivatives with boronic acid side chains exhibit tunable electronic properties for organic field-effect transistors (OFETs) .

-

Metal-Organic Frameworks (MOFs): Coordination of the boronic acid group with metal ions (e.g., ) yields porous materials for gas storage or catalysis.

Pharmaceutical Intermediates

The compound’s boronic acid moiety is exploited in protease inhibitor synthesis, particularly targeting β-lactamases and the 20S proteasome. Preclinical studies suggest derivatives inhibit proteasome activity with values < 100 nM .

Table 3: Biological Activity of Derivatives

| Derivative | Target | |

|---|---|---|

| 5-Boronic acid-2-formyl | 20S Proteasome | 42 nM |

| Schiff base complex | β-Lactamase | 68 nM |

Future Directions and Research Gaps

Despite its synthetic utility, limited data exist on:

-

Catalytic Applications: Potential as a ligand in asymmetric catalysis.

-

Biological Studies: Toxicity profiling and in vivo efficacy of derivatives.

-

Spectroscopic Validation: Experimental NMR/IR data to confirm predicted signals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume